![molecular formula C18H12F2N4O B2842857 5-(3-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one CAS No. 1326868-31-8](/img/structure/B2842857.png)

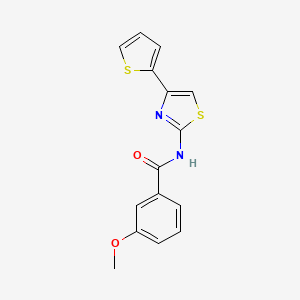

5-(3-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrazolo derivatives are a class of compounds that have been studied for their potential applications in various fields . They are known to exhibit a wide range of biological activities, including anticancer properties .

Synthesis Analysis

An efficient method was developed for the synthesis of pyrazole fused heterocycles via the palladium-catalyzed solvent-free reaction of β-halovinyl/aryl aldehydes and 3-aminopyrazoles/5-aminopyrazoles under microwave irradiation . This method is applicable for the efficient synthesis of a wide range of substituted pyrazolo .

Molecular Structure Analysis

The molecular structure of pyrazolo derivatives can vary greatly depending on the specific substituents attached to the pyrazolo core .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo derivatives typically involve the reaction of β-halovinyl/aryl aldehydes and 3-aminopyrazoles/5-aminopyrazoles .

Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo derivatives can vary greatly depending on the specific substituents attached to the pyrazolo core .

Wissenschaftliche Forschungsanwendungen

Cyclic Nucleotide Phosphodiesterase Type 4 Inhibitors

Pyrazolo[1,5-a]-1,3,5-triazines have been evaluated as bioisosteric replacements for adenine derivatives, leading to the discovery of potent phosphodiesterase type 4 inhibitors with high isoenzyme selectivity. These compounds exhibit strong inhibition of LPS-induced TNFalpha release from human mononuclear cells, indicating potential for anti-inflammatory applications (Raboisson et al., 2003).

Novel Protoporphyrinogen Oxidase Inhibitors

A series of 3H-pyrazolo[3,4-d][1,2,3]triazin-4-one derivatives synthesized as candidate herbicides exhibited both excellent herbicidal activity and strong inhibition against protoporphyrinogen oxidase activity in vitro. This highlights the compound's potential utility in agricultural applications (Li et al., 2008).

Antiavian Influenza Virus Activity

Research on benzamide-based 5-aminopyrazoles and their corresponding pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives has revealed significant antiviral activities against bird flu influenza (H5N1), suggesting a promising avenue for the development of new antiviral drugs (Hebishy et al., 2020).

Synthesis and Biological Evaluation

The synthesis of fluorine-substituted pyrazolo[4,3-e][1,2,4]triazines as purine analogues has been explored, leading to compounds with evaluated enzymatic assays for potential biological activities. This suggests their utility in probing biological mechanisms or as leads in drug discovery (Abdel-Rahman et al., 2017).

Antibacterial Agents

The creation of fluorine-containing thiadiazolotriazinones demonstrates the versatility of pyrazolo[1,5-d][1,2,4]triazin derivatives in synthesizing new biologically active molecules with promising antibacterial activities. This expands the potential applications of these compounds in the development of new antibiotics (Holla et al., 2003).

Wirkmechanismus

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a key protein involved in cell proliferation and survival, making it a common target for anti-cancer therapies .

Mode of Action

The compound interacts with EGFR-TK, inhibiting its activity . This inhibition disrupts the signaling pathways that promote cell proliferation and survival, potentially leading to cell death .

Biochemical Pathways

The inhibition of EGFR-TK affects multiple downstream pathways involved in cell proliferation and survival . These include the PI3K/AKT and MAPK pathways, which are critical for cell growth, survival, and metabolism .

Result of Action

The inhibition of EGFR-TK by this compound can lead to a decrease in cell proliferation and an increase in cell death . This makes it a potential candidate for anti-cancer therapies . In particular, it has shown significant inhibitory activities against NCI 60 cancer cell lines .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]pyrazolo[1,5-d][1,2,4]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F2N4O/c19-14-6-4-13(5-7-14)16-9-17-18(25)23(21-11-24(17)22-16)10-12-2-1-3-15(20)8-12/h1-9,11H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXZRAPKJKKBMFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6-methyl-2,4-dioxo-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetic acid](/img/structure/B2842778.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2842783.png)

![2-{(E)-[(4-ethoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2842785.png)

![8-(5-Chloro-2-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2842787.png)

![5-Benzyl-2-(5-fluoropyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2842789.png)

![N-(3,3-Difluorocyclohexyl)-N-[[2-(methoxymethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2842790.png)

![(2E)-3-(3-methylthiophen-2-yl)-2-[(4-phenylpiperazin-1-yl)carbonyl]prop-2-enenitrile](/img/structure/B2842792.png)

![N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2842794.png)

![3-{4H,5H,6H-cyclopenta[b]thiophene-2-amido}benzoic acid](/img/structure/B2842797.png)